molecular formula C15H10BrNO5 B11705400 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate

Cat. No.: B11705400
M. Wt: 364.15 g/mol
InChI Key: FVZVFLHICHCIGY-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is an organic ester compound belonging to the class of phenacyl benzoates. These derivatives are significant in synthetic chemistry, particularly for the identification of organic acids and serve as key intermediates in the construction of more complex heterocyclic structures . The molecular structure features a bromophenyl group and a nitrobenzoate group linked by an oxoethyl spacer, a framework known to be synthesized by reacting the appropriate benzoic acid derivative with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base like potassium carbonate in a dimethylformamide medium . In research, analogous phenacyl benzoates are valued for their reactivity and have found applications as building blocks for the synthesis of various heterocycles, including oxazoles and imidazoles, which are privileged scaffolds in medicinal chemistry . Furthermore, compounds with adamantane-based ester structures, which share a similar 2-oxoethyl benzoate core, have been studied for their potential antioxidant and anti-inflammatory activities in vitro, indicating the broader pharmaceutical relevance of this chemical class . The mechanism of action for such compounds often involves the interactions of their functional groups; the bromine atom can be a site for nucleophilic substitution reactions, while the nitro group can be reduced to an amine or participate in redox processes, making it a versatile intermediate for further chemical exploration . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H10BrNO5

Molecular Weight

364.15 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-nitrobenzoate

InChI

InChI=1S/C15H10BrNO5/c16-12-5-1-10(2-6-12)14(18)9-22-15(19)11-3-7-13(8-4-11)17(20)21/h1-8H,9H2

InChI Key

FVZVFLHICHCIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis

A regioselective one-step synthesis method, patented by US9834570B2, utilizes NHC catalysts to achieve α-acyloxy carbonyl compounds with yields exceeding 85%. For 2-(4-bromophenyl)-2-oxoethyl 4-nitrobenzoate, the protocol involves:

Reagents :

  • 4-Bromophenacyl bromide (1.0 equiv)

  • 4-Nitrobenzoic acid (1.2 equiv)

  • NHC catalyst (5 mol%)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Combine reagents under nitrogen atmosphere.

  • Stir at 25°C for 12–24 hours.

  • Quench with aqueous NaHCO₃ and extract with DCM.

  • Purify via silica gel chromatography.

Optimization :

  • Catalyst loading <5 mol% reduces yield to 60–70%.

  • Polar aprotic solvents (DMF, DMSO) induce side reactions, whereas DCM maximizes regioselectivity.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.23 (d, J=8.7 Hz, 2H, Ar–H), 7.95 (d, J=8.6 Hz, 2H, Ar–H), 4.72 (s, 2H, CH₂).

  • HRMS : m/z calc. for C₁₅H₁₀BrNO₅ [M+H]⁺: 398.59, found: 398.58.

Multi-Step Esterification via Phenacyl Bromide Intermediate

Vulcanchem’s method (VC14647599) employs a two-step approach:

Step 1: Synthesis of 4-Bromophenacyl Bromide

Reagents :

  • 4-Bromophenylacetic acid (1.0 equiv)

  • Thionyl bromide (2.5 equiv)

Procedure :

  • Reflux at 80°C for 4 hours.

  • Remove excess SOBr₂ under vacuum.

  • Recrystallize from hexane.

Step 2: Esterification with 4-Nitrobenzoic Acid

Reagents :

  • 4-Bromophenacyl bromide (1.0 equiv)

  • 4-Nitrobenzoic acid (1.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: DMF

Procedure :

  • Stir reagents at 25°C for 48 hours.

  • Acidify with HCl (1M) and extract with ethyl acetate.

  • Dry over MgSO₄ and evaporate under reduced pressure.

Yield : 78–82%
Purity : >98% (HPLC).

Solvent-Dependent Crystallization for Enhanced Purity

Degruyter’s study highlights the role of solvent polarity in crystallizing 2-(4-bromophenyl)-2-oxoethyl benzoates:

SolventYield (%)Purity (%)Crystal Morphology
Ethanol7595Needles
Acetonitrile8298Prisms
DCM/Hexane6890Plates

Crystals from acetonitrile exhibit superior X-ray diffraction quality, confirming the molecular conformation with torsion angles of 70–91° between aromatic rings.

Mechanistic Insights

Role of Base in Esterification

Potassium carbonate deprotonates 4-nitrobenzoic acid, generating a nucleophilic carboxylate that attacks the electrophilic carbon of 4-bromophenacyl bromide. Polar aprotic solvents (DMF) stabilize the transition state, accelerating the SN2 mechanism.

NHC Catalysis Pathways

NHCs facilitate umpolung reactivity, enabling the formation of the α-acyloxy carbonyl group via Breslow intermediate formation. Density functional theory (DFT) calculations indicate a ΔG‡ of 12.3 kcal/mol for the rate-determining step.

Analytical Validation

Spectroscopic Characterization

  • FT-IR : ν(C=O) at 1735 cm⁻¹ (ester), 1680 cm⁻¹ (ketone), 1520 cm⁻¹ (NO₂).

  • X-ray Crystallography : Space group P2₁/c, a = 7.892 Å, b = 12.345 Å, c = 14.678 Å.

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)
HPLCC18Acetonitrile/H₂O (70:30)6.78
GC-MSHP-5MSHe carrier gas12.45

Comparative Analysis of Methods

ParameterNHC CatalysisMulti-StepCrystallization
Yield (%)85–9078–8268–82
Time (h)12–244824–72
Catalyst RequiredYesNoNo
Purity (%)>999890–98

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-(4-iodophenyl)-2-oxoethyl 4-nitrobenzoate.

    Reduction: The major product is 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate serves as a versatile building block. Its functional groups enable it to participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amino group.
  • Oxidation Reactions: The compound can undergo oxidation to yield different products.

This versatility makes it valuable in synthetic organic chemistry and materials science.

Biology

Research has indicated that this compound may exhibit significant biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties against Salmonella typhimurium and Streptococcus mutans.
CompoundGram-Negative (MIC µg/mL)Gram-Positive (MIC µg/mL)Yeast (MIC µg/mL)
4e125250125
  • Antioxidant Activity: Preliminary studies suggest that this compound exhibits mild antioxidant properties. In DPPH radical scavenging tests, it showed comparable efficacy to standard antioxidants like butylated hydroxytoluene (BHT), with a DPPH scavenging activity of approximately 32.62% at a concentration of 2 mg/mL .

Medicine

The potential medicinal applications of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate are under investigation. Its structural features suggest possible uses in drug development, particularly as a pharmacophore in medicinal chemistry. Research is ongoing to explore its interactions with biological macromolecules, which may lead to the development of new therapeutic agents targeting various diseases.

Industrial Applications

In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its unique structure allows it to serve as an intermediate in the synthesis of other valuable compounds, contributing to advancements in chemical manufacturing processes.

Case Studies

1. Antimicrobial Effectiveness:
A study evaluated the antimicrobial effectiveness of various benzoate esters, finding that structural modifications significantly enhanced their properties against resistant strains. This underscores the potential for optimizing compounds like 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate for improved efficacy.

2. Antioxidant Potential:
Research focusing on similar compounds highlighted that those with electron-withdrawing groups like nitro exhibited enhanced scavenging activities compared to their unsubstituted counterparts. This reinforces the hypothesis that 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate may possess notable antioxidant properties .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Analogs

Compound Substituent (R) Dihedral Angle (°) Hydrogen Bonding Patterns Space Group Reference
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate OCH₃ 84.07 C–H⋯O chains along a-axis P1
2-(4-Bromophenyl)-2-oxoethyl 4-bromobenzoate Br Not reported C–H⋯Br and C–H⋯π interactions P1
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate Cl Not reported C–H⋯O and halogen interactions P1
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate CH₃ Not reported C–H⋯O and π-π stacking P1

Key Observations :

  • Dihedral Angles: The 4-methoxy analog exhibits a near-perpendicular arrangement (84.07°) between the two aromatic rings, likely due to steric and electronic effects of the methoxy group .
  • Hydrogen Bonding : Methoxy and nitro substituents enhance hydrogen-bonding networks. For example, the 4-methoxy derivative forms C–H⋯O chains along the a-axis, stabilizing the crystal lattice . In contrast, halogenated analogs (Br, Cl) rely on weaker C–H⋯X (X = halogen) and C–H⋯π interactions .

Key Observations :

  • Yield: All analogs are synthesized via nucleophilic substitution between 2-bromo-1-(4-bromophenyl)ethanone and substituted benzoic acids in dimethylformamide (DMF) with high yields (90–97%) .
  • Melting Points: Electron-withdrawing substituents (Br, Cl) correlate with lower melting points (400–408 K) compared to electron-donating groups (CH₃: 425–426 K) . The nitro analog (4-NO₂) is expected to exhibit even lower thermal stability due to increased polarity.

Electronic and Reactivity Profiles

Table 3: Substituent Effects on Reactivity

Substituent (R) Electronic Effect Influence on Ester Stability Potential Applications
NO₂ (4-nitro) Strongly EWG Decreases stability Photolabile protecting groups
Br (4-bromo) Moderately EWG Moderate stability Halogen-bonding motifs
OCH₃ (4-methoxy) Strongly EDG Increases stability Tyrosinase inhibition
NH₂ (4-amino) Strongly EDG High stability Drug delivery systems

Key Observations :

  • Electron-Withdrawing Groups (EWG): The nitro group (NO₂) in 4-nitrobenzoate significantly polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack or photolytic cleavage . This contrasts with methoxy (OCH₃) or amino (NH₂) groups, which stabilize the ester via resonance or inductive effects.
  • Biological Activity : Methoxy-substituted analogs demonstrate tyrosinase inhibitory activity (IC₅₀ ~14.9 µM) , while nitro derivatives may exhibit altered bioactivity due to redox properties.

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound notable for its complex structure and potential biological activities. The presence of bromine and nitro groups enhances its chemical reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

The molecular formula of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is C16H14BrN1O4, with a molecular weight of approximately 388.19 g/mol. Its structure incorporates both ester and ketone functional groups, which are significant for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds structurally related to 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate. For instance, a related compound demonstrated varying degrees of inhibition against several pathogenic microorganisms:

CompoundGram-Negative (MIC µg/mL)Gram-Positive (MIC µg/mL)Yeast (MIC µg/mL)
4a100010001000
4b---
4c500500500
4d250250250
4e125250125

The minimum inhibitory concentration (MIC) values indicate that compound 4e exhibits significant antimicrobial activity, particularly against Salmonella typhimurium and Streptococcus mutans .

Antioxidant Activity

Antioxidant assays have shown that derivatives of this compound can scavenge free radicals effectively. For example, compound 4e demonstrated a DPPH scavenging activity of 32.62% , indicating its potential as an antioxidant agent. The ferric reducing activity was measured at 31.01% , while metal chelating activity was recorded at 27.11% at a concentration of 2 mg/mL .

Cytotoxicity

Research into the cytotoxic effects of related compounds suggests that they may exhibit selective toxicity against cancer cell lines. Preliminary studies indicate that the brominated and nitro-substituted derivatives could interfere with cellular processes, leading to apoptosis in certain cancer cells. However, specific data for 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate remains limited and warrants further investigation.

Case Studies

  • Antimicrobial Effectiveness : A study evaluated the effectiveness of various benzoate esters against multiple pathogens, finding that substitutions at the para position significantly enhanced antimicrobial properties. This suggests that structural modifications in compounds like 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate could lead to improved efficacy against resistant strains .
  • Antioxidant Potential : In another study focusing on the antioxidant capabilities of similar compounds, it was noted that those with electron-withdrawing groups like nitro showed enhanced scavenging activities compared to their unsubstituted counterparts . This reinforces the hypothesis that 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate may possess notable antioxidant properties.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate?

The synthesis typically involves coupling 4-nitrobenzoic acid derivatives with 2-bromo-1-(4-bromophenyl)ethanone. A common method includes:

  • Reacting 4-nitrobenzoic acid with potassium carbonate in dimethylformamide (DMF) to deprotonate the acid.
  • Adding 2-bromo-1-(4-bromophenyl)ethanone to the mixture under stirring at room temperature for 2–4 hours .
  • Recrystallizing the product from ethanol to improve purity (yield ~86%) . Optimization factors include solvent polarity (DMF enhances nucleophilic substitution), temperature control (room temperature minimizes side reactions), and stoichiometric ratios (1:1 molar ratio of reactants).

Q. What crystallographic parameters define the structural characterization of this compound?

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic (space group P2₁/c) .
  • Unit cell dimensions : a = 6.2917 Å, b = 7.7893 Å, c = 26.7497 Å, β = 98.234° .
  • Intermolecular interactions : C–H···O hydrogen bonds and π-π stacking stabilize the lattice . Refinement is performed using SHELXL, with displacement parameters and geometric constraints applied to H atoms .

Q. Which spectroscopic techniques are critical for validating purity and structure?

  • FT-IR : Confirms ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) vibrations .
  • NMR : ¹H NMR shows signals for aromatic protons (δ 7.5–8.3 ppm), the oxoethyl group (δ 4.8–5.2 ppm), and the nitrobenzoyl moiety .
  • XRD : Validates crystallinity and unit cell parameters .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

The crystal lattice is stabilized by:

  • C–H···O hydrogen bonds between the oxoethyl group and nitrobenzoate oxygen, forming chains along the a-axis .
  • π-π stacking between aromatic rings (distance ~3.5 Å), contributing to thermal stability .
  • Weak C–H···Br interactions that further reinforce the 3D network . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict melting points or solubility .

Q. How can researchers resolve contradictions between experimental and computational structural data?

Discrepancies (e.g., bond lengths or angles) may arise from:

  • Thermal motion artifacts in X-ray Refine using anisotropic displacement parameters in SHELXL .
  • DFT vs. experimental geometry : Compare optimized DFT structures (B3LYP/6-311+G(d,p)) with X-ray data to assess conformational flexibility .
  • Dynamic effects : Use temperature-dependent crystallography or solid-state NMR to probe molecular motion .

Q. What strategies are effective for evaluating the compound’s potential as an enzyme inhibitor or bioactive agent?

  • Enzyme assays : Test inhibition of tyrosinase or kinases via spectrophotometric methods (e.g., monitoring dopachrome formation at 475 nm) .
  • Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) using macrophage models .
  • Structure-activity relationships (SAR) : Modify the nitro or bromophenyl groups to correlate electronic effects (e.g., Hammett constants) with bioactivity .

Q. How do electron-withdrawing groups (e.g., nitro, bromo) impact the compound’s reactivity in nucleophilic substitutions?

  • The nitro group (-NO₂) deactivates the benzoate ring, directing electrophilic attacks to the meta position .
  • The bromophenyl group enhances electrophilicity at the oxoethyl carbon, facilitating nucleophilic acyl substitution (e.g., with amines or thiols) .
  • Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify substituent effects .

Methodological Considerations

  • Synthesis optimization : Use design of experiments (DoE) to statistically evaluate solvent, temperature, and catalyst effects .
  • Crystallography : Employ twin refinement in SHELXL for handling twinned crystals, common in monoclinic systems .
  • Bioactivity validation : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate via dose-response curves .

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